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molecular formula C11H10BrNO B8744033 1-(3-bromophenyl)-3-hydroxyCyclobutanecarbonitrile

1-(3-bromophenyl)-3-hydroxyCyclobutanecarbonitrile

Cat. No. B8744033
M. Wt: 252.11 g/mol
InChI Key: GOJZHSIYKOCRQF-UHFFFAOYSA-N
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Patent
US09115127B2

Procedure details

1-(3-Bromophenyl)-3-oxocyclobutanecarbonitrile (2.00 g, 8.00 mmol) was dissolved in DCM (15 mL) and MeOH (15.00 mL), and the mixture was cooled to 0° C. Sodium borohydride (0.333 g, 8.80 mmol) was added to the reaction mixture, and stirring was continued at 0° C. for 1.5 hours. The reaction mixture was quenched with water at 0° C. then warmed to RT. DCM was added, and the mixture was washed with water and brine. The organic layer was dried over sodium sulfate and concentrated under vacuum to afford 2.02 g of 1-(3-bromophenyl)-3-hydroxycyclobutanecarbonitrile (2.02 g, 8.01 mmol, 100% yield) as a pale yellow oil. Mass cal'd: 250.99; MS (ESI pos. ion) m/z: 252.0 [M+H].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.333 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:13]#[N:14])[CH2:11][C:10](=[O:12])[CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[BH4-].[Na+]>C(Cl)Cl.CO>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:13]#[N:14])[CH2:11][CH:10]([OH:12])[CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CC(C1)=O)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.333 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water at 0° C.
ADDITION
Type
ADDITION
Details
DCM was added
WASH
Type
WASH
Details
the mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(CC(C1)O)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.01 mmol
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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